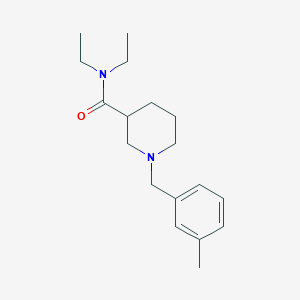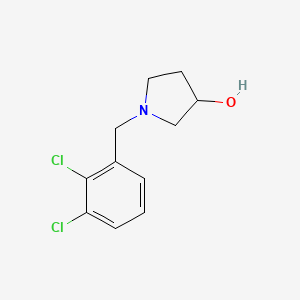
phenyl (3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenyl (3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)carbamate, also known as CTMC, is a synthetic compound that has gained attention in the scientific community due to its potential applications in medicinal chemistry. CTMC belongs to the class of benzothiophene derivatives, which have been found to exhibit a range of biological activities, including anticancer, antiviral, and anti-inflammatory properties. In
Applications De Recherche Scientifique
Phenyl (3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)carbamate has been the subject of several scientific studies due to its potential applications in medicinal chemistry. One study found that this compound exhibited potent anticancer activity against a range of human cancer cell lines, including breast, lung, and colon cancer cells. Another study found that this compound had antiviral activity against hepatitis C virus, a major cause of liver disease. This compound has also been found to exhibit anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Mécanisme D'action
The mechanism of action of phenyl (3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)carbamate is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways involved in cancer cell growth and viral replication. This compound has been found to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and cell division. This compound has also been found to inhibit the activity of the PI3K/Akt/mTOR signaling pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects
This compound has been found to exhibit a range of biochemical and physiological effects. In vitro studies have shown that this compound inhibits cancer cell growth and induces apoptosis, or programmed cell death. This compound has also been found to inhibit viral replication and reduce inflammation. In vivo studies have shown that this compound can inhibit tumor growth and improve survival rates in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using phenyl (3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)carbamate in lab experiments is its potent biological activity, which makes it a useful tool for studying cancer cell growth, viral replication, and inflammation. Another advantage is its synthetic accessibility, which allows for the production of large quantities of this compound for use in experiments. However, one limitation of using this compound is its low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for research on phenyl (3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)carbamate. One direction is to further explore its mechanism of action and identify its molecular targets. Another direction is to investigate its potential applications in combination therapy with other anticancer or antiviral agents. Additionally, research could focus on improving the solubility and bioavailability of this compound for use in vivo. Overall, this compound shows great promise as a potential therapeutic agent for the treatment of cancer, viral infections, and inflammatory diseases.
Méthodes De Synthèse
Phenyl (3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)carbamate can be synthesized through a multi-step process involving the reaction of 3-cyano-6-methylbenzothiophene with phenyl isocyanate in the presence of a base catalyst. The resulting intermediate product is then treated with chloroformate to form this compound. The purity of this compound can be improved through recrystallization and chromatography techniques.
Propriétés
IUPAC Name |
phenyl N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2S/c1-11-7-8-13-14(10-18)16(22-15(13)9-11)19-17(20)21-12-5-3-2-4-6-12/h2-6,11H,7-9H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIWPIMIGBXIYRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC(=C2C#N)NC(=O)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{3-[(1,3-dimethyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-1H-indol-1-yl}acetamide](/img/structure/B5056001.png)
![2-[(5-ethyl-4,6-dioxo-1,4,5,6-tetrahydro-2-pyrimidinyl)thio]-N-phenylacetamide](/img/structure/B5056016.png)
![N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-methylbenzamide](/img/structure/B5056026.png)
![N-(1-{1-[(5-cyclohexyl-2-thienyl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)acetamide](/img/structure/B5056041.png)
![3-benzyl-5-{[5-(phenylthio)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5056050.png)
![4-{[3-(3-chlorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-methoxyphenyl methanesulfonate](/img/structure/B5056056.png)
![1-[3-(phenylthio)propanoyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5056066.png)
![1-[3-(2-fluoro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-N-[(3-isopropyl-5-isoxazolyl)methyl]methanamine](/img/structure/B5056072.png)
![1-[4-(diphenylacetyl)-1-piperazinyl]-2-phenoxyethanol hydrochloride](/img/structure/B5056076.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5056084.png)
![1-({5-[(4-chloro-2-methoxyphenoxy)methyl]-3-isoxazolyl}carbonyl)-4-cyclohexylpiperazine](/img/structure/B5056090.png)

![4-{[(3-chloro-4-fluorophenyl)amino]methyl}-2-methoxyphenol](/img/structure/B5056093.png)
